Cas no 38803-30-4 (3-(Dimethylamino)benzonitrile)

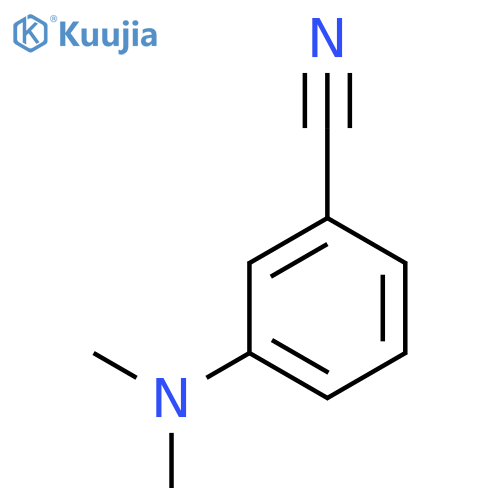

3-(Dimethylamino)benzonitrile structure

商品名:3-(Dimethylamino)benzonitrile

CAS番号:38803-30-4

MF:C9H10N2

メガワット:146.189101696014

MDL:MFCD00159008

CID:1038856

3-(Dimethylamino)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(Dimethylamino)benzonitrile

- Benzonitrile, 3-(dimethylamino)-

- 3-n,n-dimethylaminobenzonitrile

- 3-(CH3)2NC6H4CN

- m-dimethylaminobenzonitrile

- 3-dimethylaminobenzonitrile

- 3-Dimethylamino-benzonitrile

- FEOIEIQLXALHPJ-UHFFFAOYSA-N

- 5027AB

- TRA0008752

- SY019121

- AB0061409

- ST24022615

-

- MDL: MFCD00159008

- インチ: 1S/C9H10N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3

- InChIKey: FEOIEIQLXALHPJ-UHFFFAOYSA-N

- ほほえんだ: N(C([H])([H])[H])(C([H])([H])[H])C1=C([H])C([H])=C([H])C(C#N)=C1[H]

計算された属性

- せいみつぶんしりょう: 146.08400

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 166

- トポロジー分子極性表面積: 27

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- ふってん: 254.4℃ at 760 mmHg

- PSA: 27.03000

- LogP: 1.62428

3-(Dimethylamino)benzonitrile セキュリティ情報

3-(Dimethylamino)benzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-(Dimethylamino)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D239543-0.25g |

3-(Dimethylamino)benzonitrile |

38803-30-4 | 97% | 0.25g |

$200 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221956-250mg |

3-(Dimethylamino)benzonitrile |

38803-30-4 | 97% | 250mg |

¥274.00 | 2024-05-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852391-1g |

3-(Dimethylamino)benzonitrile |

38803-30-4 | ≥97% | 1g |

¥485.10 | 2022-01-10 | |

| TRC | D495803-100mg |

3-(Dimethylamino)benzonitrile |

38803-30-4 | 100mg |

$ 65.00 | 2022-06-05 | ||

| abcr | AB451918-1 g |

3-(Dimethylamino)benzonitrile, 95%; . |

38803-30-4 | 95% | 1g |

€146.40 | 2023-04-22 | |

| TRC | D495803-500mg |

3-(Dimethylamino)benzonitrile |

38803-30-4 | 500mg |

$ 135.00 | 2022-06-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852391-5g |

3-(Dimethylamino)benzonitrile |

38803-30-4 | ≥97% | 5g |

¥1,451.70 | 2022-01-10 | |

| eNovation Chemicals LLC | D692134-5g |

3-(Dimethylamino)benzonitrile |

38803-30-4 | 95% | 5g |

$200 | 2024-07-20 | |

| Fluorochem | 220371-10g |

3-(Dimethylamino)benzonitrile |

38803-30-4 | 95% | 10g |

£339.00 | 2022-03-01 | |

| Ambeed | A268208-250mg |

3-(Dimethylamino)benzonitrile |

38803-30-4 | 97% | 250mg |

$28.0 | 2025-02-26 |

3-(Dimethylamino)benzonitrile 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

38803-30-4 (3-(Dimethylamino)benzonitrile) 関連製品

- 64910-52-7(3-(Methylamino)benzonitrile)

- 1197-19-9(4-Dimethylaminobenzonitrile)

- 4714-62-9(4-(Methylamino)benzonitrile)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38803-30-4)3-(Dimethylamino)benzonitrile

清らかである:99%/99%

はかる:5g/10g

価格 ($):166.0/330.0